Cellocidin
Overview
Description
Cellocidin, also known as but-2-ynediamide, is an organic compound with the molecular formula C₄H₄N₂O₂. It was first isolated from various Streptomyces species, including Streptomyces chibaensis, Streptomyces reticuli, and Streptomyces sp. SF-536 . The compound contains four carbon atoms, four hydrogen atoms, two oxygen atoms, and two nitrogen atoms. It features a carbon-carbon triple bond between carbons 2 and 3, and two carbon-oxygen double bonds off carbon 1 and carbon 4 .
Mechanism of Action
Target of Action
Cellocidin, also known as ACETYLENEDICARBOXAMIDE, is primarily an antibacterial agent . It targets and kills or slows the growth of bacteria . It also has antimicrobial properties, meaning it can inhibit the growth of other microorganisms, including viruses, fungi, and protozoans .
Biochemical Pathways
This compound is a metabolite , meaning it is an intermediate or end product of metabolismIt has been suggested that this compound is an offshoot of the krebs cycle and arises directly from carbon atoms 2–5 of 2-oxoglutarate .
Result of Action
As an antibacterial and antimicrobial agent, the primary result of this compound’s action is the inhibition of bacterial growth or the killing of bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions: Cellocidin can be synthesized through the formal condensation of butynedioic acid with ammonia . The reaction typically involves the use of a solvent such as water or ethanol, and the process is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces chibaensis cultures. The fermentation broth is then subjected to extraction and purification processes to isolate this compound . The process includes steps such as filtration, solvent extraction, and crystallization to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Cellocidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield primary amines.
Substitution: Nucleophilic substitution reactions can occur at the amide groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted amides and esters.
Scientific Research Applications
Cellocidin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Its antibacterial activity makes it a potential candidate for developing new antibiotics.
Industry: this compound is used in the production of various chemical intermediates and pharmaceuticals.
Comparison with Similar Compounds
- Acetylenedicarboxamide
- Acetylenedicarboxylic acid diamide
- Aquamycin
- Lenamycin
Comparison: Cellocidin is unique due to its specific structure, which includes a carbon-carbon triple bond and two identical amide groups. This structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, while acetylenedicarboxamide and acetylenedicarboxylic acid diamide share similar functional groups, their biological activities and reactivity profiles differ from those of this compound .
Properties
IUPAC Name |
but-2-ynediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c5-3(7)1-2-4(6)8/h(H2,5,7)(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTGHKUTYAMZEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#CC(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
73663-83-9 (hemihydrate) | |
Record name | Cellocidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1060261 | |
Record name | 2-Butynediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
543-21-5 | |
Record name | Cellocidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=543-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cellocidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cellocidin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65381 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cellocidin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38643 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Butynediamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butynediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETYLENEDICARBOXAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CELLOCIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K327HA41T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cellocidin inhibits the metabolism of α-ketoglutarate to succinate in Xanthomonas oryzae, the bacterium responsible for bacterial leaf blight in rice. [] This inhibition specifically targets NAD-requiring dehydrogenases, including α-ketoglutarate dehydrogenase, glutamic dehydrogenase, and malic dehydrogenase. [] this compound does not affect NAD-non-requiring dehydrogenases like succinic dehydrogenase and urease. [] This selective inhibition suggests that this compound disrupts the Krebs cycle, a crucial metabolic pathway for energy production in bacteria. Additionally, this compound has been shown to inhibit the incorporation of thymidine into DNA in Bacillus subtilis, suggesting an additional mechanism of action targeting DNA synthesis. []
ANone: this compound, also known as acetylenedicarboxamide, is characterized by the following:
- Spectroscopic data:
- UV absorption: Maximum absorption at 296 nm for the 1-amino-1,2-ethylenedicarboxamide derivative formed upon reaction with ammonia. []
- IR spectroscopy: Broad absorptions characteristic of amino acids (3400-2400 cm-1), specific absorptions for -NH3+ -COO- and RCONH2, but lacks the R-SH absorption seen in cysteine. []
A: this compound's antibacterial activity is significantly reduced by sulfhydryl compounds like cysteine and glutathione. [, ] This antagonism is attributed to this compound's chemical reaction with sulfhydryl groups. [] Studies demonstrate that this compound inhibits the thiol-disulfide exchange reaction between 5,5-dithiobis(2-nitrobenzoic acid) (DTNB) and reduced glutathione. [] This inhibition indicates that this compound likely forms covalent bonds with sulfhydryl groups, potentially explaining its reduced activity in their presence.
A: Research using 14C-labelled precursors in Streptomyces SF-536 cultures revealed that this compound biosynthesis is linked to the Krebs cycle. Specifically, this compound originates from carbon atoms 2-5 of 2-oxoglutarate, a key intermediate in this metabolic pathway. [, ]
ANone: Currently, specific resistance mechanisms to this compound in bacteria haven't been extensively documented in the provided research. Further investigation is needed to understand how bacteria might develop resistance and if it shares similarities with resistance mechanisms to other antibacterial agents.
ANone: The provided literature does not offer details regarding the ecotoxicological effects or degradation pathways of this compound. Evaluating its persistence in the environment, potential for bioaccumulation, and impact on various organisms would be essential for understanding its overall environmental impact.
A: this compound was first identified as a potential antibacterial agent against Xanthomonas oryzae, aiming to control bacterial leaf blight in rice. [, ] Early studies focused on understanding its mechanism of action, biosynthesis, and potential as a less toxic alternative to organomercury compounds used in agriculture. [, ] Despite its initial promise, the research primarily remained within the scope of agricultural applications, with limited exploration of its broader antibacterial potential.
ANone: Several analytical techniques have been used in this compound research, including:
- Spectrophotometry: this compound can be quantified by measuring the absorbance of its derivative, 1-amino-1,2-ethylenedicarboxamide, at 296 nm after reacting it with ammonia. This method is considered simple, accurate, and precise. []
- Thin Layer Chromatography (TLC): This method is used to separate and identify this compound and its reaction products with other compounds, such as cysteine. Visualization is achieved using ninhydrin reagent. []
- Infrared (IR) Spectroscopy: IR spectroscopy helps elucidate the structural characteristics of this compound, particularly by analyzing its functional groups. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR analysis provides detailed structural information about this compound and its reaction products, aiding in determining their molecular formula and configuration. []
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